molecular formula C23H23N3O3S B11601576 (5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-propoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601576
M. Wt: 421.5 g/mol
InChI Key: PQDSIBOSOWBLQE-HKWRFOASSA-N
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Description

(5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and two propoxyphenyl groups

Preparation Methods

The synthesis of (5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Formation of the Thiazole Ring: The thiazole ring is then synthesized through a series of reactions involving sulfur-containing reagents.

    Coupling of the Rings: The triazole and thiazole rings are coupled together using specific reagents and catalysts.

    Introduction of Propoxyphenyl Groups:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

(5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The propoxyphenyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

(5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds, such as:

    Triazolothiazoles: These compounds share the triazole-thiazole core structure but may have different substituents, leading to variations in their properties and applications.

    Propoxyphenyl Derivatives: Compounds with propoxyphenyl groups may exhibit similar chemical reactivity but differ in their overall structure and biological activity.

The uniqueness of (5Z)-2-(4-PROPOXYPHENYL)-5-[(4-PROPOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-(4-propoxyphenyl)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O3S/c1-3-13-28-18-9-5-16(6-10-18)15-20-22(27)26-23(30-20)24-21(25-26)17-7-11-19(12-8-17)29-14-4-2/h5-12,15H,3-4,13-14H2,1-2H3/b20-15-

InChI Key

PQDSIBOSOWBLQE-HKWRFOASSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCCC)S2

Origin of Product

United States

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